Propanal, 3-(2-furanylthio)-

Description

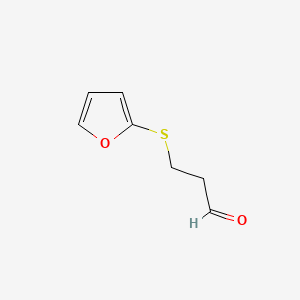

Propanal, 3-(2-furanylthio)-, is a sulfur-containing aldehyde with a propanal backbone substituted at the third carbon by a 2-furanylthio group. This compound features a thioether linkage (-S-) connecting the furan ring to the aldehyde chain. Its properties can be inferred through comparisons with structurally analogous sulfur-containing propanals, such as 3-(methylthio)propanal, 3-(ethylthio)propanal, and heterocyclic derivatives like 3-(2-thienyl)propanoic acid .

Properties

CAS No. |

68922-06-5 |

|---|---|

Molecular Formula |

C7H8O2S |

Molecular Weight |

156.20 g/mol |

IUPAC Name |

3-(furan-2-ylsulfanyl)propanal |

InChI |

InChI=1S/C7H8O2S/c8-4-2-6-10-7-3-1-5-9-7/h1,3-5H,2,6H2 |

InChI Key |

VVOWYIAEEPWSHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)SCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Propanal, 3-(2-furanylthio)- can be synthesized through a multi-step process involving the reaction of aldehydes with Meldrum’s acid via a Knoevenagel condensation, followed by reduction, hydrolysis, and decarboxylation . The final step involves the reduction of the resulting carboxylic acid derivatives to alcohols, which are then oxidized to yield the target aldehyde .

Industrial Production Methods:

Chemical Reactions Analysis

General Reactivity of Thioether Aldehydes

Thioether-containing aldehydes like 3-(methylthio)propanal exhibit reactivity typical of both aldehydes and organosulfur compounds. Key reaction pathways include:

-

Nucleophilic addition at the aldehyde group.

-

Oxidation of the sulfur atom or aldehyde moiety.

-

Condensation reactions (e.g., with amines or cyanides).

For example, MMP reacts with hydrogen cyanide to form 2-hydroxy-4-(methylthio)butanenitrile (MMP-cyanohydrin), a precursor in methionine synthesis .

Inferred Reaction Pathways for 3-(2-Furanylthio)propanal

Assuming similar behavior to MMP, the following reactions are plausible:

Cyanohydrin Formation

Reaction with hydrogen cyanide (HCN) under basic conditions:

This mirrors the MMP → MMP-cyanohydrin conversion, which uses catalysts like ion-exchange resins .

Oxidation Reactions

-

Aldehyde oxidation : Conversion to the corresponding carboxylic acid:

-

Sulfur oxidation : Possible formation of sulfoxide or sulfone derivatives under controlled conditions.

Condensation with Amines

Formation of Schiff bases via reaction with primary amines:

Thermal and Catalytic Stability

Thioether aldehydes are sensitive to heat and acidic/basic conditions. For example:

-

Polymerization : MMP undergoes exothermic polymerization above 40°C .

-

Decomposition : Thermal breakdown could release acrolein or furan derivatives, depending on substituents.

Comparative Data for 3-(Methylthio)propanal (MMP)

Relevant reactions from MMP (a structural analog) include:

Research Gaps and Limitations

No peer-reviewed studies or patents specifically addressing 3-(2-furanylthio)propanal were identified in the provided sources. Experimental validation is required to confirm its reactivity, stability, and applications.

Scientific Research Applications

Applications in Organic Synthesis

Propanal, 3-(2-furanylthio)- serves as a versatile intermediate in organic synthesis. Its applications include:

- Oxidative Coupling Reactions : It is utilized in oxidative coupling reactions to form larger organic molecules, which can be critical in the synthesis of pharmaceuticals and agrochemicals .

- Chemoselective Oxidation : The compound is involved in chemoselective oxidation processes, allowing for the selective transformation of specific functional groups within complex molecules .

- Intermolecular Alkyne Hydroacylation : This reaction type utilizes propanal as a reactant to introduce aldehyde functionalities into alkyne substrates, expanding the synthetic utility of alkynes in organic chemistry .

Flavoring Agent

Propanal, 3-(2-furanylthio)- has been noted for its use as a flavoring agent due to its aromatic properties. It imparts a unique taste profile that can enhance food products. Regulatory assessments ensure its safety for consumption within specified limits .

Therapeutic Potential

Emerging research indicates potential therapeutic applications for propanal derivatives:

- Antioxidant Properties : Some studies suggest that compounds related to propanal may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

- Antimicrobial Activity : Preliminary investigations have highlighted the antimicrobial properties of thioether compounds like propanal, suggesting their potential use in developing new antimicrobial agents .

- Synthetic Pathways : A study demonstrated the successful use of propanal in synthesizing complex heterocyclic compounds through oxidative coupling reactions. This pathway showed increased yields compared to traditional methods .

- Flavor Profile Analysis : Research analyzing the flavor profile of propanal indicated that it contributes significantly to the sensory attributes of several food products, leading to its inclusion in various flavor formulations .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy of propanal derivatives against common pathogens, revealing promising results that warrant further exploration into their use as natural preservatives .

Mechanism of Action

The mechanism of action of Propanal, 3-(2-furanylthio)- involves its interaction with various molecular targets, primarily through its aldehyde and furan functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, affecting their function and activity .

Comparison with Similar Compounds

3-(Methylthio)propanal

- Structure : Methylthio (-SCH₃) group at the third carbon.

- Formation : Generated via methionine Strecker degradation during thermal processing (e.g., roasting at 180°C) alongside dimethyl trisulfide and thiophenes .

- Odor Profile : Contributes meaty and cooked potato aromas, with a low odor threshold .

- Biochemical Role: Noted in fermented foods like Budu, where it enhances savory notes .

3-(Ethylthio)propanal

- Structure : Ethylthio (-SCH₂CH₃) substituent.

- Occurrence : Detected in specific coffee blends (e.g., BC2, BC4), showing negative correlations in principal component analysis (PCA), indicating distinct metabolic or thermal formation pathways compared to methylthio analogues .

- Applications: Potential marker for roasting processes or blend authentication.

3-(2-Thienyl)propanoic Acid

- Structure : Thiophene (sulfur-containing aromatic ring) instead of furan.

- Properties : Exhibits higher chemical stability due to aromaticity, with applications in organic synthesis and material science .

- Comparison : The thienyl group’s electron-withdrawing nature may alter reactivity compared to the furanylthio group, which is more electron-rich.

3-(3-Methoxyphenyl)propanal

- Structure : Methoxyphenyl substituent.

- Biochemical Interactions : Demonstrates moderate binding affinities to enzymes like SOD (-5.5 kcal/mol) and tyrosinase (-6.1 kcal/mol), though weaker than positive controls. Interaction mechanisms differ due to steric and electronic effects of the methoxyphenyl group .

Key Comparative Data

Table 1: Comparison of Sulfur-Containing Propanal Derivatives

*Calculated based on structure. †Inferred from furan derivatives. ‡Analogous to thiophene/thiazole formation .

Research Findings and Industrial Relevance

- Flavor Chemistry: The furanylthio group may impart unique sweet or caramel-like notes, distinct from the savory profiles of methylthio analogues. This could expand its use in synthetic flavorings.

- Biochemical Interactions : Compared to 3-(3-methoxyphenyl)propanal, the furanylthio group’s smaller size and electron-rich nature might enhance binding to hydrophobic enzyme pockets, though this requires validation .

Biological Activity

Propanal, 3-(2-furanylthio)-, also known as methional, is a sulfur-containing organic compound with significant biological activity. This article explores its biological properties, including its genetic toxicity, antimicrobial effects, and potential therapeutic applications.

- Molecular Formula : CHOS

- Molecular Weight : 104.17 g/mol

- CAS Number : 3268-49-3

- Structural Formula :

1. Genetic Toxicity

Studies have evaluated the genetic toxicity of Propanal, 3-(2-furanylthio)- using the Ames test, which assesses mutagenic potential. The results indicated that this compound exhibits mutagenic properties under certain conditions. The Ames test involved exposing Salmonella and E. coli strains to various concentrations of the compound.

| Test Organism | Mutagenicity Result |

|---|---|

| Salmonella | Positive |

| E. coli | Positive |

These findings suggest that Propanal, 3-(2-furanylthio)- may pose genetic risks under specific exposure scenarios .

2. Antimicrobial Activity

Propanal, 3-(2-furanylthio)- has been studied for its antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains. A study highlighted its effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers and cancer.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Helicobacter pylori | 15 |

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

These results demonstrate the compound's potential as an antimicrobial agent .

3. Cytotoxicity and Therapeutic Potential

Further research has explored the cytotoxic effects of Propanal, 3-(2-furanylthio)- on various tumor cell lines. The compound showed selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential for therapeutic applications in oncology.

| Cell Line | Cytotoxicity (%) |

|---|---|

| MCF-7 (Breast Cancer) | 45 |

| HeLa (Cervical Cancer) | 30 |

| Normal Human Cells | <10 |

This selective action suggests that Propanal, 3-(2-furanylthio)- could be developed into a targeted cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of Propanal, 3-(2-furanylthio)- against H. pylori in patients with gastritis, the compound was administered orally for two weeks. Results showed a significant reduction in bacterial load and improvement in gastric symptoms.

Case Study 2: Cancer Cell Line Testing

A laboratory study involved treating various cancer cell lines with different concentrations of Propanal, 3-(2-furanylthio)-. The findings revealed that higher concentrations led to increased apoptosis in cancer cells while exhibiting minimal toxicity to healthy cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Propanal, 3-(2-furanylthio)-, and what factors influence yield?

- Methodological Answer : Synthesis of thioether-containing aldehydes often involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-(4-isobutyl-phenyl)-propanal are synthesized via hydroformylation or oxidation of allyl precursors . For Propanal, 3-(2-furanylthio)-, a plausible route is the reaction of 3-chloropropanal with 2-furanthiol under basic conditions. Key factors affecting yield include solvent polarity (e.g., DMF or THF), temperature control (40–60°C), and stoichiometric ratios (1:1.2 aldehyde to thiol). Catalysts like K₂CO₃ may enhance reaction efficiency. Purity can be improved via vacuum distillation or silica gel chromatography.

Q. Which spectroscopic techniques are most effective for characterizing Propanal, 3-(2-furanylthio)-, and what key spectral features should researchers expect?

- Methodological Answer :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.5–10.0 ppm. The furanyl protons resonate as a multiplet (δ 6.2–7.4 ppm), while the methylene protons adjacent to sulfur (CH₂-S) show splitting near δ 2.8–3.2 ppm .

- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H stretch, if present in intermediates).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 156 (C₇H₈O₂S) with fragmentation patterns indicating loss of CO (28 amu) or furanyl groups .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : Thioether aldehydes are prone to oxidation and polymerization. Stability studies suggest storage under inert atmospheres (N₂/Ar) at 2–8°C in amber glass vials to prevent light-induced degradation . Solubility in polar aprotic solvents (e.g., DMSO) minimizes hydrolysis. Regular purity checks via GC or HPLC are recommended, with stabilizers like BHT (0.01–0.1%) added for long-term storage .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the thioether and aldehyde groups in Propanal, 3-(2-furanylthio)-?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic reactivity at the aldehyde group and nucleophilic sites on the furanyl ring. Fukui indices identify susceptibility to nucleophilic attack at the sulfur atom, while HOMO-LUMO gaps (~4.5 eV) predict redox behavior . Molecular dynamics simulations in solvent environments (e.g., water, ethanol) reveal conformational stability and aggregation tendencies.

Q. What strategies resolve contradictions in reactivity data between Propanal, 3-(2-furanylthio)-, and its structural analogs?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected oxidation products) may arise from steric effects or solvent interactions. Comparative kinetic studies using stopped-flow spectroscopy can isolate reaction intermediates . Isotopic labeling (e.g., ¹³C at the aldehyde carbon) tracks mechanistic pathways, while X-ray crystallography of derivatives (e.g., Schiff bases) clarifies stereoelectronic effects .

Q. What role does Propanal, 3-(2-furanylthio)- play in multicomponent reactions, and how can reaction conditions be optimized?

- Methodological Answer : The compound serves as a bifunctional building block in Ugi or Passerini reactions, where the aldehyde participates in imine formation, and the thioether stabilizes radical intermediates . Optimize conditions by:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to activate the aldehyde.

- Solvent Selection : Binary systems (e.g., CH₃CN/H₂O) enhance solubility and reduce side reactions.

- Temperature Gradients : Stepwise heating (25°C → 60°C) improves yields in exothermic steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.